molecular formula C18H17NO3 B8132250 2-(5-(benzyloxy)-6-methyl-1H-indol-3-yl)acetic acid

2-(5-(benzyloxy)-6-methyl-1H-indol-3-yl)acetic acid

Cat. No.: B8132250
M. Wt: 295.3 g/mol
InChI Key: JZZZQJCJGDDKFZ-UHFFFAOYSA-N
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Description

2-(5-(Benzyloxy)-6-methyl-1H-indol-3-yl)acetic acid is a synthetic organic compound characterized by its intricate structure featuring an indole core substituted with a benzyloxy group, a methyl group, and an acetic acid moiety. The indole nucleus is a structural motif prevalent in many biologically active compounds, making this compound of great interest in various scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Fischer Indole Synthesis: A common method to synthesize the indole nucleus. The procedure typically involves the reaction of phenylhydrazine with a carbonyl compound under acidic or neutral conditions.

  • Etherification: Introduction of the benzyloxy group via etherification, where a benzyl alcohol reacts with the indole derivative in the presence of a suitable base, such as potassium carbonate, and a phase transfer catalyst.

  • Acetic Acid Substitution: The final step often involves the introduction of the acetic acid moiety through a substitution reaction. This could be achieved using acetic anhydride or other acetylating agents.

Industrial Production Methods:

  • Bulk Synthesis: Scaled-up versions of laboratory methods, often performed in large reactors where reagents are added sequentially, and the reactions are carefully controlled for temperature and pH to maximize yield.

  • Continuous Flow Chemistry: Employed to enhance efficiency and scalability. This method involves the continuous introduction of reactants into a reactor system, providing a steady state of production and minimizing reaction times.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: It can undergo oxidation reactions where the indole ring gets oxidized to produce various oxindole derivatives.

  • Reduction: Reduction reactions typically result in the hydrogenation of the indole ring or side chain modifications.

  • Substitution: Aromatic substitution reactions can occur at various positions of the indole ring, especially if the indole nitrogen is protected or activated.

Common Reagents and Conditions:

  • Oxidation: Utilizes oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

  • Reduction: Reduction can be accomplished using reagents like sodium borohydride or catalytic hydrogenation methods.

  • Substitution: Conditions involve the use of electrophilic reagents and catalysts like Lewis acids to facilitate substitution reactions.

Major Products Formed:

  • Oxindoles: Products of oxidation which may have different substitution patterns depending on the oxidizing conditions.

  • Hydrogenated Indole Derivatives: Result from reduction processes, modifying the double bonds within the indole nucleus.

  • Substituted Indoles: Products from substitution reactions, varying in their substitution pattern based on the electrophile used.

Scientific Research Applications

2-(5-(Benzyloxy)-6-methyl-1H-indol-3-yl)acetic acid finds extensive applications in several fields:

Chemistry:

  • Used as a starting material for synthesizing more complex indole derivatives.

  • Acts as a precursor in the synthesis of indole-based natural products and alkaloids.

Biology:

  • Studied for its potential interaction with biological macromolecules like proteins and nucleic acids.

  • Utilized in the investigation of indole-binding sites in biological systems.

Medicine:

  • Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Investigated for its ability to modulate biological pathways involved in disease processes.

Industry:

  • Applied in the development of novel materials and polymers.

  • Used in the production of dyes and pigments due to its stable indole structure.

Mechanism of Action

The biological activity of 2-(5-(benzyloxy)-6-methyl-1H-indol-3-yl)acetic acid is attributed to its interaction with various molecular targets:

  • Molecular Targets: It may interact with specific enzymes, receptors, or ion channels, leading to modulation of their activity.

  • Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its binding affinity and specificity.

Comparison with Similar Compounds

  • Indole-3-acetic Acid: A well-known plant hormone with a simpler structure.

  • 5-Methoxy-2-methylindole: Lacks the benzyloxy group but shares the indole and methyl substitutions.

  • N-Benzylindole-2-carboxylic Acid: Similar in having both benzyloxy and carboxyl groups but differs in their positions.

The unique benzyloxy substitution at the 5-position and the acetic acid moiety confer specific properties that can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

2-(6-methyl-5-phenylmethoxy-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-7-16-15(14(10-19-16)8-18(20)21)9-17(12)22-11-13-5-3-2-4-6-13/h2-7,9-10,19H,8,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZZQJCJGDDKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OCC3=CC=CC=C3)C(=CN2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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